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Compound of Interest

Compound Name:
alpha-Methyl-gamma-

butyrolactone

Cat. No.: B162315 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for α-Methyl-γ-

butyrolactone (MBL), a five-membered lactone with various industrial applications. The

information is intended for researchers, scientists, and professionals in drug development and

chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data
The following sections present the key spectroscopic data for α-Methyl-γ-butyrolactone in a

structured tabular format for ease of reference and comparison.

¹H NMR Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm)

relative to a standard reference.
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Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

H-3 ~2.55 m

H-4 (a) ~4.30 m

H-4 (b) ~4.15 m

H-5 (CH₃) ~1.25 d ~7.0

H-2 (a) ~2.40 m

H-2 (b) ~1.80 m

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule.

Carbon Assignment Chemical Shift (ppm)

C-1 (C=O) ~179

C-4 (O-CH₂) ~66

C-3 (CH) ~35

C-2 (CH₂) ~30

C-5 (CH₃) ~16

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups in a molecule based on their absorption

of infrared radiation.
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Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~2970 Strong C-H stretch (aliphatic)

~1770 Strong C=O stretch (γ-lactone)

~1170 Strong C-O stretch

Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. The data below corresponds to electron ionization (EI) mass

spectrometry.

m/z Relative Intensity (%) Possible Fragment Ion

100 25 [M]⁺ (Molecular Ion)

85 100 [M - CH₃]⁺

56 80 [C₃H₄O]⁺

43 60 [C₂H₃O]⁺

41 55 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of α-Methyl-γ-butyrolactone for structural

elucidation.

Materials:

α-Methyl-γ-butyrolactone sample
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Deuterated chloroform (CDCl₃)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of α-Methyl-γ-butyrolactone in about

0.6 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200

ppm).

Use a larger number of scans (e.g., 128 or more) due to the lower natural abundance of

¹³C.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (¹H: 7.26 ppm;

¹³C: 77.16 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in α-Methyl-γ-butyrolactone.

Materials:

α-Methyl-γ-butyrolactone sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Application: Place a small drop of neat α-Methyl-γ-butyrolactone directly onto the

ATR crystal.

Spectrum Acquisition:

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:
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Identify the characteristic absorption bands and compare them to known IR correlation

tables.

Label the major peaks with their corresponding wavenumbers and functional group

assignments.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of α-Methyl-γ-

butyrolactone.

Materials:

α-Methyl-γ-butyrolactone sample

Solvent for dilution (e.g., dichloromethane)

GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass

analyzer

A suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

Sample Preparation: Prepare a dilute solution of α-Methyl-γ-butyrolactone (e.g., 100 ppm) in

dichloromethane.

GC-MS Instrument Setup:

Injector: Set the injector temperature to 250 °C.

Column: Use a suitable temperature program, for example:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final hold: Hold at 250 °C for 5 minutes.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer:

Set the ion source temperature to 230 °C.

Set the quadrupole temperature to 150 °C.

Use a scan range of m/z 40-300.

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-

MS system.

Data Analysis:

Identify the peak corresponding to α-Methyl-γ-butyrolactone in the total ion chromatogram

(TIC).

Analyze the mass spectrum of this peak to determine the molecular ion and the major

fragment ions.

Compare the obtained mass spectrum with a library database (e.g., NIST) for

confirmation.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural

elucidation of α-Methyl-γ-butyrolactone.
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Caption: Workflow for the spectroscopic analysis of α-Methyl-γ-butyrolactone.
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Caption: Logical steps in the structural elucidation of α-Methyl-γ-butyrolactone.

To cite this document: BenchChem. [Spectroscopic Data of α-Methyl-γ-butyrolactone: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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